Dimethyl isorosmanol

Oxidative Stress Skeletal Muscle Structure-Activity Relationship

Dimethyl isorosmanol (CAS 116064-19-8), also known as 11,12-Di-O-methylisorosmanol, is a methoxylated abietane diterpene isolated from Rosmarinus officinalis. Its C-11/C-12 methyl ethers confer a distinct profile, rendering it an ideal negative control for SAR studies compared to hydroxylated analogs like carnosol or isorosmanol. This compound exhibits iNOS inhibition (IC50 1.12 µM) but shows abolished antioxidant and muscle-protective activity, enabling precise mechanistic differentiation and biomarker tracking in plant stress response research.

Molecular Formula C22H30O5
Molecular Weight 374.5 g/mol
Cat. No. B12372706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl isorosmanol
Molecular FormulaC22H30O5
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)OC)OC
InChIInChI=1S/C22H30O5/c1-11(2)12-10-13-14(18(26-6)17(12)25-5)22-9-7-8-21(3,4)19(22)15(23)16(13)27-20(22)24/h10-11,15-16,19,23H,7-9H2,1-6H3/t15-,16+,19-,22-/m0/s1
InChIKeyPDASRADGYGKBBS-BXYJTDFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Isorosmanol: A Methoxylated Abietane Diterpene for Research


Dimethyl isorosmanol (CAS 116064-19-8), also known as 11,12-Di-O-methylisorosmanol, is a methoxylated derivative of the abietane diterpene isorosmanol. It can be isolated from the leaves of *Rosmarinus officinalis* [1]. Structurally, it features methyl ether groups at the C-11 and C-12 positions, replacing the hydroxyl groups found on its parent compound and close analogs like carnosol and rosmanol [2]. This structural modification is the primary determinant of its distinct biological activity profile compared to other in-class diterpenes [2].

Dimethyl Isorosmanol: Why Methoxylation Matters for Experimental Design


The simple substitution of a generic abietane diterpene is not valid in experimental settings. A 2025 structure-activity relationship (SAR) study directly compared dimethyl isorosmanol with its hydroxylated analog, isorosmanol, and found that the presence of the methyl ethers at C-11 and C-12 completely abolishes key activities [1]. While isorosmanol and other related compounds like carnosol exhibit antioxidant and muscle-protective effects, the methoxylated derivative dimethyl isorosmanol showed no such activity in multiple assays [1]. Therefore, assuming functional equivalence based solely on the shared abietane scaffold will lead to incorrect interpretations in studies of oxidative stress, inflammation, or muscle biology [2].

Evidence-Based Guide for Dimethyl Isorosmanol: Key Differential Data


Loss of Antioxidant and Muscle-Protective Activity Following Methoxylation

A 2025 SAR study directly compared dimethyl isorosmanol (methoxylated at C-11/C-12) with its close analog, isorosmanol (hydroxylated at C-11/C-12). The study found that the methoxylated derivative completely lost the activity observed for the parent compound [1].

Oxidative Stress Skeletal Muscle Structure-Activity Relationship

iNOS Inhibition Activity in Macrophages

Dimethyl isorosmanol exhibits quantifiable anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS) in LPS-stimulated mouse RAW264.7 macrophages [1]. This activity can be compared to the known potency of carnosol in the same model system [2].

Inflammation iNOS Macrophage

Differential Accumulation Under Environmental Stress in Rosemary

In field-grown rosemary plants, the endogenous levels of various abietane diterpenes change in response to environmental stress. Dimethyl isorosmanol showed a more pronounced increase compared to its close analog, isorosmanol, during the Mediterranean summer [1].

Plant Biology Stress Response Metabolomics

Critical Functional Group Determination: The C-11/C-12 Methoxylation Switch

Dimethyl isorosmanol is defined by the substitution of hydroxyl groups at C-11 and C-12 with methyl ethers, which distinguishes it from its potent antioxidant and muscle-protective analog, isorosmanol [1]. This structural difference results in a functional switch where biological activity is lost.

Structure-Activity Relationship Medicinal Chemistry Carnosic Acid Derivatives

Synthetic Accessibility via Methoxylation

Dimethyl isorosmanol can be synthesized through the methoxylation of isorosmanol, a compound that can be isolated from natural sources. This specific derivatization provides a practical advantage for generating a chemically distinct, stable analog .

Organic Synthesis Chemical Derivatization Natural Product Chemistry

Validated Research Applications for Dimethyl Isorosmanol


Negative Control in Skeletal Muscle Atrophy and Hypertrophy Studies

Dimethyl isorosmanol is the ideal negative control for studies investigating the muscle-protective effects of abietane diterpenes like carnosol or isorosmanol. Since it lacks activity in promoting myotube hypertrophy and suppressing MuRF1 expression, it can be used to validate that observed effects are specifically due to the C-11/C-12 hydroxyl group and not the abietane scaffold itself [1].

Potent iNOS Inhibitor Probe for Macrophage Inflammation Assays

With an IC50 of 1.12 µM against iNOS in LPS-stimulated RAW264.7 macrophages, dimethyl isorosmanol serves as a more potent, structurally distinct alternative to carnosol (IC50 = 9.4 µM) for probing iNOS-mediated pathways in inflammation research [REFS-2, REFS-3]. This allows for dose-response studies at lower concentrations, potentially reducing off-target effects.

Essential Tool for Structure-Activity Relationship (SAR) Studies of Carnosol Analogues

Dimethyl isorosmanol is a critical component of any SAR panel evaluating the contribution of the C-11/C-12 hydroxyl groups to the bioactivity of carnosol and its derivatives. By demonstrating a complete loss of antioxidant and muscle-protective function, it provides a definitive, quantitative benchmark against which other analogues can be compared [1].

Biomarker in Plant Stress Metabolomics and Ecophysiology

For researchers investigating the biochemical response of *Rosmarinus officinalis* to environmental stress, dimethyl isorosmanol is a key biomarker. Its levels increase by 40% under drought and high-light conditions, significantly more than the 25% increase observed for isorosmanol [4]. This makes it a superior indicator for studying plant oxidative defense mechanisms.

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